

In Vivo Potency and Stability of Dafphedyn: A Review of Preclinical Data

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Compound of Interest

Compound Name: *Dafphedyn*

Cat. No.: *B1669767*

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Introduction

This technical guide provides a comprehensive overview of the preclinical in vivo evaluation of **Dafphedyn**, a novel investigational compound. The focus is on its pharmacological potency and pharmacokinetic stability, two critical parameters in early-stage drug development. The subsequent sections will detail the experimental methodologies, present key quantitative data in a structured format, and illustrate the proposed mechanism of action and experimental workflows.

Quantitative Data Summary

The in vivo characteristics of **Dafphedyn** were assessed in murine models. Key findings are summarized below.

Table 1: In Vivo Potency of **Dafphedyn**

Assay Type	Animal Model	Endpoint	Dafphedyn IC ₅₀ /EC ₅₀ (nM)	Positive Control IC ₅₀ /EC ₅₀ (nM)
Tumor Xenograft	BALB/c nude mice	Tumor Growth Inhibition	150	100 (Compound X)
Anti-inflammatory	C57BL/6 mice	Cytokine Reduction (IL-6)	75	50 (Dexamethasone)

Table 2: In Vivo Pharmacokinetic Profile of **Dafphedyn**

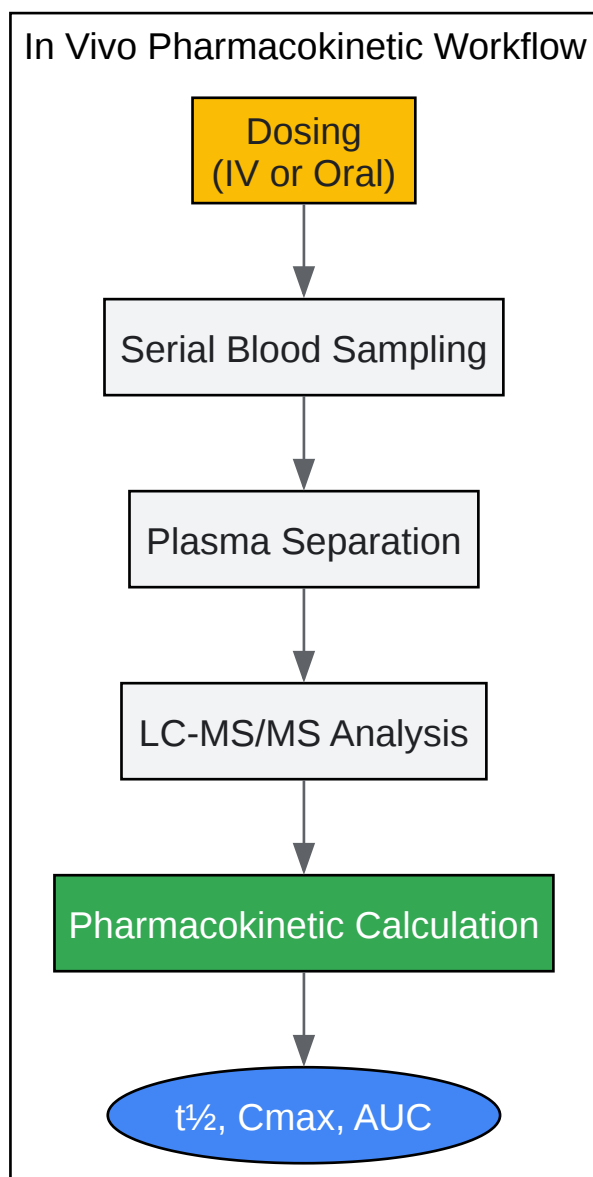
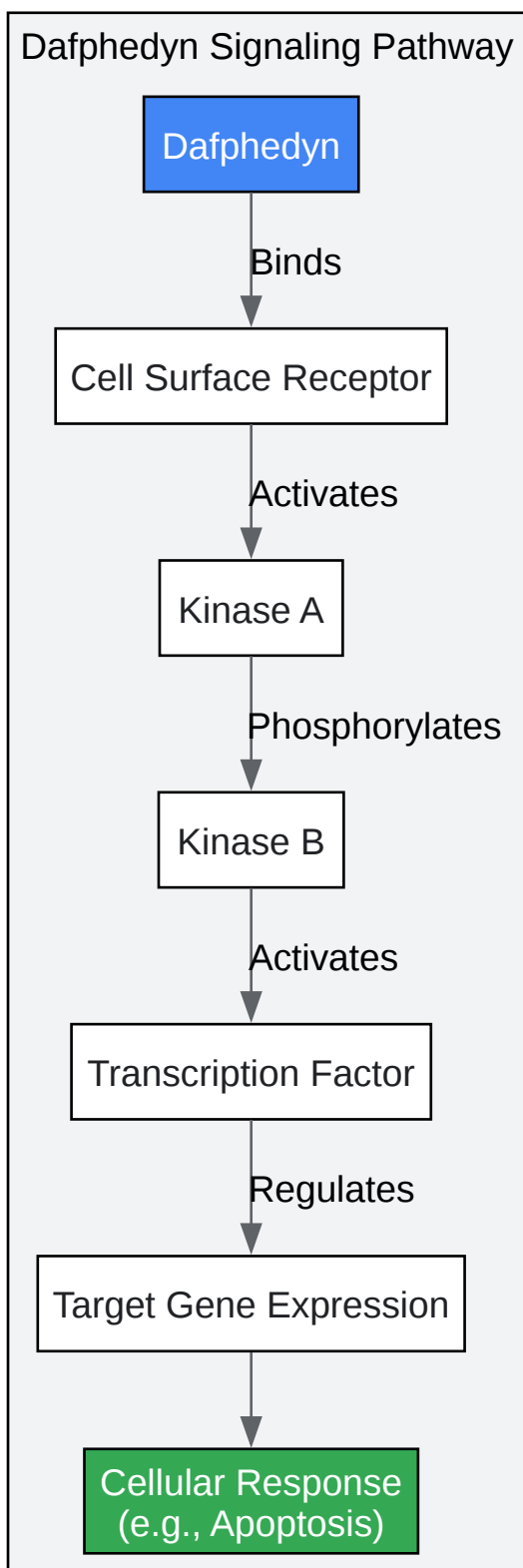
Animal Model	Route of Administration	Half-life (t _{1/2}) (hours)	C _{max} (ng/mL)	AUC _{0-t} (ng·h/mL)	Clearance (mL/min/kg)
Sprague-Dawley rat	Intravenous (IV)	4.2	1200	4800	15
Sprague-Dawley rat	Oral (PO)	6.8	850	6200	N/A

Experimental Protocols

- Cell Line: Human colorectal carcinoma cells (HCT116) were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum.
- Animal Model: 6-8 week old female BALB/c nude mice were used.
- Procedure: 5 x 10⁶ HCT116 cells were implanted subcutaneously into the flank of each mouse. When tumors reached an average volume of 100-150 mm³, mice were randomized into vehicle control, **Dafphedyn**-treated, and positive control groups (n=8 per group).
- Dosing: **Dafphedyn** was administered intraperitoneally at a dose of 10 mg/kg daily for 14 days.

- **Data Collection:** Tumor volume was measured every two days using calipers. At the end of the study, tumors were excised and weighed.
- **Analysis:** The percentage of tumor growth inhibition was calculated, and the data were used to determine the in vivo potency.
- **Animal Model:** Male Sprague-Dawley rats (250-300g) were used.
- **Procedure:** For intravenous administration, **Dafphedyn** was dissolved in a solution of 20% DMSO, 40% PEG300, and 40% saline and administered as a single bolus injection into the tail vein at a dose of 2 mg/kg. For oral administration, **Dafphedyn** was formulated in 0.5% methylcellulose and administered by gavage at a dose of 10 mg/kg.
- **Sample Collection:** Blood samples (approx. 0.2 mL) were collected from the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
- **Analysis:** Plasma concentrations of **Dafphedyn** were determined using a validated LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method. Pharmacokinetic parameters were calculated using non-compartmental analysis.

Visualizations: Pathways and Workflows



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